
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organoselenium compound characterized by the presence of a butylselanyl group attached to an indene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a butylselanyl reagent. One common method is the nucleophilic substitution reaction where a butylselanyl halide reacts with the indene derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mechanism of Action
The mechanism of action of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate enzyme activities and signaling pathways through its redox properties.
Comparison with Similar Compounds
N-[2-(Butylselanyl)benzyl]-N-dimethyl-ethane-1,2-diamine: This compound also contains a butylselanyl group but differs in its overall structure and coordination environment.
Other Organoselenium Compounds: Compounds like selenocysteine and selenomethionine share the selenium element but have different biological roles and chemical properties.
Properties
CAS No. |
89051-25-2 |
|---|---|
Molecular Formula |
C17H26Se |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-butylselanyl-1,1,3,3-tetramethyl-2H-indene |
InChI |
InChI=1S/C17H26Se/c1-6-7-12-18-15-16(2,3)13-10-8-9-11-14(13)17(15,4)5/h8-11,15H,6-7,12H2,1-5H3 |
InChI Key |
NSOBQVIGWODZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Se]C1C(C2=CC=CC=C2C1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


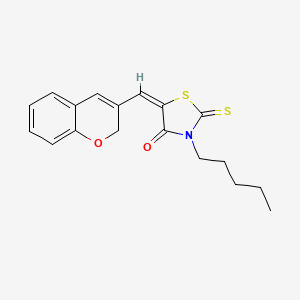
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
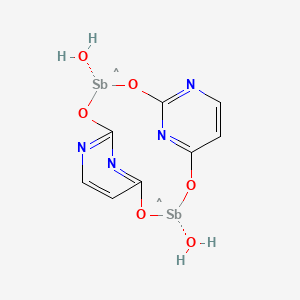
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
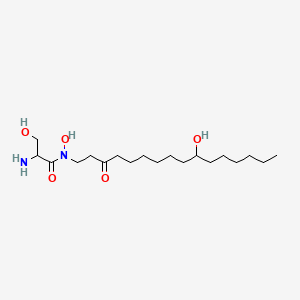
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
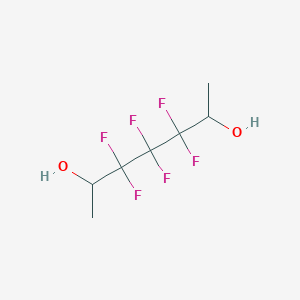
![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
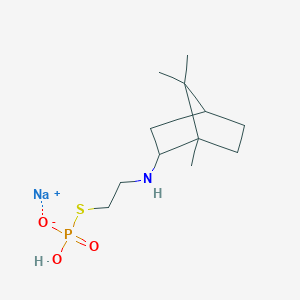
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
